molecular formula C21H13Cl3N2O B2578330 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile CAS No. 338786-73-5

2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile

Cat. No.: B2578330
CAS No.: 338786-73-5
M. Wt: 415.7
InChI Key: YMKYIDJDBUZWBJ-RIYZIHGNSA-N
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Description

The compound 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile features a pyrrole core substituted with a 2,4-dichlorobenzoyl group at the 4-position and a methyl group at the 1-position. The acrylonitrile moiety is conjugated with a 4-chlorophenyl group, creating a planar, electron-deficient structure conducive to π-π stacking and dipole interactions.

Properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O/c1-26-12-15(21(27)19-7-6-17(23)10-20(19)24)9-18(26)8-14(11-25)13-2-4-16(22)5-3-13/h2-10,12H,1H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKYIDJDBUZWBJ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile (often abbreviated as CDA ) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C21H13Cl3N2O
  • Molecular Weight : 421.7 g/mol
  • IUPAC Name : this compound

CDA has been studied for its interaction with various biological targets. Key findings include:

  • Anti-inflammatory Activity : CDA exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in vitro. This mechanism is particularly relevant in conditions characterized by neuroinflammation, such as Parkinson's disease .
  • Antiproliferative Effects : CDA has demonstrated antiproliferative activity against several cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Biological Activity Data

The following table summarizes the biological activities of CDA based on various studies:

Biological Activity Effect Study Reference
Anti-inflammatoryInhibits NO production
AntiproliferativeInduces apoptosis in cancer cells
NeuroprotectiveProtects dopaminergic neurons
CytotoxicityExhibits cytotoxic effects on tumor cells

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of CDA in a mouse model of Parkinson's disease induced by MPTP. The administration of CDA resulted in a significant reduction in microglial activation and neuroinflammatory markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antiproliferative Activity

In vitro studies evaluated the antiproliferative activity of CDA against breast and colon cancer cell lines. The results indicated that CDA inhibited cell proliferation and induced apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Discussion

The biological activity of CDA highlights its potential therapeutic applications across various fields, including oncology and neurology. Its ability to modulate inflammatory responses and induce apoptosis suggests that it could be beneficial in treating diseases characterized by chronic inflammation and uncontrolled cell growth.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structural features suggest it may interact with biological targets involved in disease processes.

Case Study: Anticancer Activity

A study evaluated the anticancer potential of derivatives of 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile against various cancer cell lines. The results indicated that certain modifications to the compound enhanced its cytotoxicity against breast and lung cancer cells, suggesting a pathway for further drug development.

Material Science Applications

The compound's unique structure allows for its use in the development of novel materials, particularly in polymer chemistry.

Case Study: Polymerization Initiator

Research has shown that this compound can serve as an effective initiator in radical polymerization processes. This application is crucial for creating high-performance polymers used in coatings and adhesives.

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agentEnhanced cytotoxicity in modified derivatives
Material SciencePolymerization initiatorEffective in radical polymerization processes

Toxicological Studies

Safety assessments are critical for any new compound. Preliminary toxicological studies indicate that while the compound shows promise in therapeutic applications, its chlorinated components require careful evaluation to assess potential environmental and health impacts.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Routes : The target compound’s synthesis likely involves palladium/copper-catalyzed cross-coupling, analogous to pyrrole derivatives in .
  • Toxicity : Related pyrrole-thiosemicarbazones () exhibit high toxicity (LD50 = 7.5 mg/kg in mice), suggesting the need for careful safety profiling .

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